molecular formula C6H7Cl2N3 B1580559 4,6-Dichloro-2-ethylpyrimidin-5-amine CAS No. 6237-96-3

4,6-Dichloro-2-ethylpyrimidin-5-amine

Cat. No. B1580559
CAS RN: 6237-96-3
M. Wt: 192.04 g/mol
InChI Key: IQHHPQSMYVIVOB-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-ethylpyrimidin-5-amine is a chemical compound with the CAS Number: 6237-96-3 . It has a molecular weight of 192.05 and its IUPAC name is 4,6-dichloro-2-ethyl-5-pyrimidinamine .


Synthesis Analysis

The synthesis of 4,6-Dichloro-2-ethylpyrimidin-5-amine involves a reaction with ammonia in isopropyl alcohol . The material prepared in the foregoing Example 127 (6.19 g, 32 mmol) was dissolved in 2-propanol (75 ml) and 10 ml of anhydrous ammonia was added .


Molecular Structure Analysis

The molecular formula of 4,6-Dichloro-2-ethylpyrimidin-5-amine is C6H7Cl2N3. The InChI key is IQHHPQSMYVIVOB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4,6-Dichloro-2-ethylpyrimidin-5-amine is a solid at room temperature . It should be stored in a dark place, in an inert atmosphere, at 2-8°C . Its water solubility is 0.301 mg/ml .

Scientific Research Applications

1. Anti-Inflammatory Applications

  • Summary of Application: Pyrimidines have been found to display a range of pharmacological effects including anti-inflammatory effects . Researchers have synthesized and screened a library of pyrazolo[1,5-a]quinazoline compounds and related derivatives for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity .
  • Methods of Application: The compounds were synthesized and screened for their ability to inhibit LPS-induced NF-κB transcriptional activity in human THP-1Blue monocytic cells .
  • Results or Outcomes: 13 compounds with anti-inflammatory activity (IC 50 < 50 µM) were identified in a cell-based test system .

2. Synthesis of New Pyrimidine Derivatives

  • Summary of Application: Pyrimidines are used in the synthesis of new organic compounds .
  • Methods of Application: Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
  • Results or Outcomes: The study demonstrated a method for the regioselective synthesis of new pyrimidine derivatives .

3. Dye Production

  • Summary of Application: Pyrimidine derivatives have been used in the production of dyes . In particular, 4,6-dihydroxy-2-methylpyrimidine (DHMP), a derivative of pyrimidines, has been used in the synthesis of novel pyrimidine azo dyes .
  • Methods of Application: The dyes were prepared through a diazo coupling reaction between 4,6-dihydroxy-2-methypyrimidine and diazotised 2-amino-thiazole and 2-amino-(6-subtituted)benzothiazole .
  • Results or Outcomes: The dyes show positive solvatochromism in chloroform and glacial acetic acid (AA) and also one shows more bathochromic shift .

4. Anticancer Agents

  • Summary of Application: Several 4,6-diarylpyrimidin-2-amine derivatives show anticancer properties .
  • Methods of Application: To develop potent anticancer chemotherapeutic agents, researchers designed and synthesized 25 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety .
  • Results or Outcomes: The mode of action of these compounds is not fully characterized .

5. Development of Antihypertensive Medicines

  • Summary of Application: 4,6-Dichloro-2-methyl-5-nitropyridine, a derivative of pyrimidines, is useful in the development of new antihypertensive medicines .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

6. Production of High Energy Density Material

  • Summary of Application: Hydroxyl ammonium salt of 3-dinitromethyl-1,2,4-triazolone, a compound synthesized from 4,6-Dihydroxy-2-methylpyrimidine (DHMP), is a high energy density material .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

Safety And Hazards

The compound has been classified with the signal word “Warning” and it has the following hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

4,6-dichloro-2-ethylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl2N3/c1-2-3-10-5(7)4(9)6(8)11-3/h2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHHPQSMYVIVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C(=N1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334832
Record name 4,6-dichloro-2-ethylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-ethylpyrimidin-5-amine

CAS RN

6237-96-3
Record name 4,6-Dichloro-2-ethyl-5-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6237-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-dichloro-2-ethylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4,6-Dichloro-5-nitro-2-ethylpyrimidine (185 g, 0.83 mol) was dissolved in methanol (1.5 L) and reduced under 15 p.s.i. H2 in the presence of Raney nickel (30 g) for 5 hr. The mixture was filtered through Celite (washing well with MeOH) and the filtrate was evaporated to dryness to give 159.1 g (0.83 mol, quantitative yield) of the title compound as a chromatographically pure (silica gel plates, developed with EtOAc:hexanes, 3:1) dark liquid which was used directly in the next step.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
185 g
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Two
Quantity
30 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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